Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside
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Overview
Description
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is an indispensable chemical entity that plays a pivotal role in the realm of biomedicine . It is predominantly used as a primary substance in the fabrication of diverse medicinal entities .
Synthesis Analysis
This compound is widely employed in the biomedical industry, known for its exceptional properties, and finds application in the synthesis of novel drugs targeting specific diseases .Molecular Structure Analysis
The molecular structure of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside contains a total of 47 bonds, including 24 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) . It contains a total of 45 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside are not detailed in the search results, it’s known that this compound is used in the synthesis of novel drugs .Physical And Chemical Properties Analysis
The molecular weight of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is 309.36, and its molecular formula is C16H23NO5 . It appears as an oil and is soluble in Chloroform and Dichloromethane .Scientific Research Applications
Diabetes Treatment
“Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside” has been identified as a potential inhibitor of Dipeptidyl peptidase-4 (DPP-4), a protein that plays a crucial role in glucose metabolism . Inhibiting DPP-4 is anticipated as a potential new therapy for diabetes . This compound showed strong interactions with DPP-4 active sites .
Insulin Sensitivity Improvement
This compound is part of a group of phytochemicals that have the potential to improve insulin sensitivity . This makes it a potential candidate for research in the treatment of conditions like insulin resistance and type 2 diabetes .
Blood Glucose Level Reduction
Research has suggested that this compound could potentially lower blood glucose levels . This could be beneficial in managing conditions like diabetes .
Anti-Inflammatory Properties
This compound is also associated with reducing inflammation . This could make it useful in the treatment of various inflammatory conditions .
Proteomics Research
“Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Chemical Properties
This compound is an oil that is soluble in Chloroform and Dichloromethane . It has a molecular weight of 309.36 and a molecular formula of C16H23NO5 . These properties could make it useful in various chemical and biochemical research applications .
Mechanism of Action
Target of Action
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is a widely employed compound, known for its efficacy in studying diverse ailments, encompassing bacterial infections and viral maladies . It operates as an efficacious inhibitor, selectively targeting intricate molecular pathways .
Mode of Action
The compound interacts with its targets by inhibiting their function, thereby affecting the progression of the diseases it is employed to study
Biochemical Pathways
The compound’s mode of action involves selectively targeting intricate molecular pathways The specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature
Pharmacokinetics
It is known that the compound is soluble in chloroform and dichloromethane , which may influence its bioavailability and distribution within the body.
Result of Action
Given its role as an inhibitor, it is likely that the compound’s action results in the modulation of the activity of its target molecules, thereby influencing the progression of the diseases it is employed to study .
Action Environment
It is known that the compound should be stored at -20° c , suggesting that temperature could be a significant environmental factor influencing its stability.
properties
IUPAC Name |
(2R)-2-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12-,13?,14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHILBIEGHGLGI-MLQJFRMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H](C2O1)[C@@H](CO)N)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724586 |
Source
|
Record name | (2R)-2-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside | |
CAS RN |
91364-19-1 |
Source
|
Record name | (2R)-2-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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